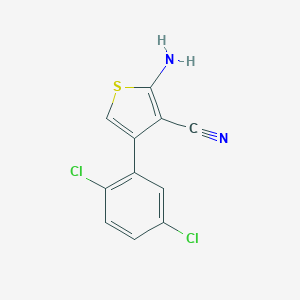

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile may also interact with various biological targets.

Mode of Action

It’s known that aromatic compounds with an indole nucleus can interact with multiple receptors . This interaction could lead to a variety of biological responses, depending on the specific targets involved.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly this compound, could affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile typically involves multi-component reactions. One common method is the reaction of 2,5-dichlorobenzaldehyde with malononitrile and thiophene-2-amine in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of common reagents suggest that scaling up the laboratory synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: Similar structure with a benzo[h]chromene ring instead of a thiophene ring.

2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile: Contains a pyrano[3,2-h]quinoline ring system.

Uniqueness

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile (CAS Number: 901184-30-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C11H6Cl2N2S. The compound features a thiophene ring and a dichlorophenyl group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H6Cl2N2S |

| CAS Number | 901184-30-3 |

| Purity Limit | ≥ 95% |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with dichlorobenzoyl compounds under specific conditions. The methods used often aim to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Thiophene derivatives are also being investigated for their anticancer activities. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances these effects by increasing the compound's reactivity with cellular targets .

The biological activity of this compound may be attributed to its ability to interact with specific biological pathways:

- Adenosine Receptor Modulation : Some studies have shown that thiophene derivatives can act as allosteric enhancers at adenosine receptors, which play crucial roles in various physiological processes .

- Reactive Oxygen Species (ROS) Generation : Compounds in this class may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Properties

IUPAC Name |

2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYPUFMYQJTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.